molecular formula C17H19N5OS2 B2732660 2-(((4-(4-ethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-50-5

2-(((4-(4-ethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2732660
CAS No.: 868221-50-5
M. Wt: 373.49
InChI Key: NAGLPURNILIJEN-UHFFFAOYSA-N
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Description

The compound 2-(((4-(4-ethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (hereafter referred to as the target compound) is a 1,2,4-triazole derivative featuring a 4-ethoxyphenyl group at position 4, an ethylthio group at position 5, and a pyrimidine moiety linked via a methylthio bridge at position 3.

The pyrimidine ring, a bioisostere for pyridine, introduces additional hydrogen-bonding capabilities. Synthetically, analogous compounds are often prepared via nucleophilic substitution or microwave-assisted methods, as seen in related studies .

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-3-23-14-8-6-13(7-9-14)22-15(20-21-17(22)24-4-2)12-25-16-18-10-5-11-19-16/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGLPURNILIJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(((4-(4-ethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and ethylthio groups. The final step involves the attachment of the pyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazoles and pyrimidines exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, thienopyrimidine derivatives have demonstrated significant antitumor activity in preclinical models .

Antimicrobial Properties

Compounds containing triazole and pyrimidine moieties have been reported to possess antimicrobial activities against a range of pathogens. Specifically, the presence of the triazole ring enhances the compound's interaction with biological targets, making it effective against bacteria and fungi. The compound's structural features allow it to disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives is well-documented. The compound has been studied for its ability to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory process. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

Pesticidal Activity

Recent studies have explored the use of triazole-containing compounds as pesticides. The compound has shown promise as an effective agent against various agricultural pests due to its ability to interfere with insect growth regulators or inhibit critical metabolic pathways in target species. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Photophysical Properties

The incorporation of triazole and pyrimidine units into polymer matrices has been investigated for their potential use in optoelectronic devices. The unique electronic properties of these compounds can enhance light absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Study Focus Findings
El-Gazzar et al. (2007)Anti-inflammatory and analgesic activityNew thienopyrimidine derivatives showed comparable efficacy to established anti-inflammatory drugs like indomethacin .
PMC6257563 (2010)Synthesis and biological evaluationNovel thieno[2,3-d]pyrimidines exhibited significant anticancer activity against various cell lines .
PMC8466124 (2021)Pesticidal agentsThienylpyridyl derivatives demonstrated effective pest control capabilities in agricultural settings .

Mechanism of Action

The mechanism of action of 2-(((4-(4-ethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarities

Key Analogs Identified :

2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone (CAS: 477331-51-4) Structural Features:

  • 4-Ethoxyphenyl at position 4 of the triazole.
  • Pyridin-3-yl at position 5 (vs. ethylthio in the target compound).
  • Thio-linked ethanone group (vs. pyrimidine in the target). Significance: The ethoxyphenyl group is conserved, but the pyridine and ethanone substituents differ.

AM34: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide Structural Features:

  • 4-Ethoxyphenyl attached via an acetamide side chain.
  • 2-Hydroxyphenyl at position 5 (vs. ethylthio in the target).
    • Significance : Demonstrates the importance of the 4-ethoxyphenyl group in reverse transcriptase inhibition. The acetamide linker may enhance solubility compared to the target’s direct pyrimidine linkage.

4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m)

  • Structural Features :
  • Phenyl at position 4 (vs. ethoxyphenyl).
  • Butylthio at position 5 (longer chain than ethylthio).
  • Pyridine at position 3 (vs. pyrimidine).
    • Significance : Highlights the role of aryl and alkylthio substituents in modulating activity. The butylthio group may increase lipophilicity beyond the target’s ethylthio.

6l: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole

  • Structural Features :
  • 4-Methoxyphenyl at position 4 (smaller alkoxy group vs. ethoxy).
  • Thiophen-2-yl at position 3 (vs. pyrimidine).
    • Significance : Methoxy vs. ethoxy substituents may alter electronic effects and steric bulk, impacting target binding.

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, analogs provide insights:

  • Melting Points : Range from 125–200°C for triazole derivatives , suggesting the target compound may exhibit similar thermal stability.
  • Chromatographic Behavior : Compounds like 7 show high purity (>99%) via RP-HPLC, indicating methods for quality control.

Comparative Data Table

Compound ID/Name R1 (Position 4) R2 (Position 5) R3 (Position 3) Key Activity/Feature Synthesis Method Reference
Target Compound 4-Ethoxyphenyl Ethylthio Pyrimidine (via CH2S) Hypothesized antiviral Not specified -
477331-51-4 4-Ethoxyphenyl Pyridin-3-yl Ethanone (via S) Structural analog Conventional alkylation
AM34 4-Ethoxyphenyl 2-Hydroxyphenyl Acetamide (via S) Reverse transcriptase inhibitor Conventional synthesis
5m Phenyl Butylthio Pyridine Not specified Nucleophilic substitution
6l 4-Methoxyphenyl Thiophen-2-yl Trifluoromethyl furan Leukotriene biosynthesis inhibition Microwave-assisted

Biological Activity

The compound 2-(((4-(4-ethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4SC_{19}H_{22}N_4S, with a molecular weight of approximately 342.47 g/mol. The structure includes a pyrimidine ring linked to a triazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida albicans and Staphylococcus aureus .

Anticancer Potential

The anticancer activity of triazole compounds is particularly notable. In vitro studies have demonstrated that similar triazole derivatives can induce apoptosis in cancer cell lines such as HCT 116 (human colon cancer) and MCF-7 (breast cancer) . The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Enzyme Inhibition

Enzyme inhibition studies reveal that this class of compounds can effectively inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition rates observed in various studies suggest potential use as therapeutic agents in managing cognitive disorders.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Triazole DerivativeAnticancerInduced apoptosis in HCT 116 cells with IC50 = 4.363 μM
Similar TriazoleAntimicrobialEffective against Candida albicans and Staphylococcus aureus
Triazole DerivativeAChE InhibitionSignificant inhibition rates indicating potential for Alzheimer's treatment

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Through activation of pro-apoptotic pathways.
  • Enzyme Inhibition : Targeting enzymes critical for cell proliferation and survival.
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties that may contribute to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(((4-(4-ethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step cyclization and functionalization. For example, triazole-thiol intermediates can be generated via cyclization of thiosemicarbazides under reflux in ethanol . Subsequent alkylation with pyrimidine derivatives (e.g., chloromethylpyrimidine) requires precise temperature control (60–80°C) and catalysts like K₂CO₃ to promote nucleophilic substitution. Solvent polarity significantly impacts reaction efficiency; polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the triazole and pyrimidine rings. The ethylthio group (-S-CH₂CH₃) shows a triplet (~1.3 ppm for CH₃) and quartet (~2.9 ppm for CH₂) in ¹H NMR. Aromatic protons from the 4-ethoxyphenyl group appear as doublets (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm the presence of thioether (C-S stretch, ~600–700 cm⁻¹) and triazole ring (C=N stretch, ~1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, then analyze via HPLC for degradation products.
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor changes using TLC or NMR.
  • Humidity Tests : Store at 75% relative humidity and track hygroscopicity or hydrolysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity, and how do these predictions align with experimental data?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces). Compare calculated NMR chemical shifts with experimental data to validate tautomeric forms (e.g., thione vs. thiol) .
  • Contradiction Analysis : Discrepancies between predicted and observed reaction pathways (e.g., regioselectivity in alkylation) may arise from solvent effects or transition-state stabilization not captured in gas-phase calculations .

Q. What strategies are recommended for resolving contradictions in biological activity data across similar triazole-pyrimidine hybrids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace ethoxy with methoxy or halogen groups) and test against target enzymes (e.g., fungal CYP51). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
  • Meta-Analysis : Compare datasets from analogs (e.g., antifungal EC₅₀ values) to identify outliers. For example, ethylthio groups may enhance membrane permeability compared to methylthio .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound’s observed antifungal activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against Candida albicans CYP51 (lanosterol 14α-demethylase) using UV-Vis spectroscopy to monitor heme-binding changes .
  • Resistance Studies : Generate resistant strains via serial passaging and sequence target genes to identify mutations (e.g., ERG11 mutations).
  • Cellular Localization : Use fluorescent probes (e.g., BODIPY conjugates) to track subcellular distribution via confocal microscopy .

Q. What experimental and computational approaches are suitable for studying tautomeric equilibria in this compound?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor proton shifts (e.g., thiol vs. thione protons) between 25°C and −40°C to detect tautomerization .
  • Solvent-Dependent Studies : Compare IR spectra in DMSO (stabilizes thione) vs. CDCl₃ (favors thiol) .
  • MD Simulations : Simulate solvent effects on tautomer populations using GROMACS with explicit solvent models .

Methodological Pitfalls & Solutions

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

  • Challenges :

  • Byproduct Formation : Competing alkylation at pyrimidine N1 vs. S-sites.
  • Low Yield : Due to steric hindrance from the 4-ethoxyphenyl group.
    • Solutions :
  • Use bulky bases (e.g., DBU) to favor S-alkylation .
  • Optimize stoichiometry (e.g., 1.2 equivalents of chloromethylpyrimidine) and reaction time (12–24 hrs) .

Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

  • Approach :

  • In Vitro Assays : Measure permeability (Caco-2 cells), metabolic stability (microsomal incubation), and plasma protein binding.
  • Parameter Refinement : Adjust computational models (e.g., QikProp) using experimental logP and solubility data to improve prediction accuracy .

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